
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CPTIQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This chemical compound belongs to the class of tetrahydroisoquinolines, which are known to have diverse biological activities. CPTIQ has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a range of pharmacological effects. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential therapeutic applications of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, including its ease of synthesis and extensive research history. However, further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its synthesis for therapeutic purposes.
Synthesemethoden
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized by the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
102395-77-7 |
|---|---|
Molekularformel |
C12H16ClN |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11-9-13(12-5-6-12)8-7-10(11)3-1;/h1-4,12H,5-9H2;1H |
InChI-Schlüssel |
PMYZSAYZMPTCML-UHFFFAOYSA-N |
SMILES |
C1CC1[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
Kanonische SMILES |
C1CC1[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
Synonyme |
2-cyclopropyl-3,4-dihydro-1H-isoquinoline chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




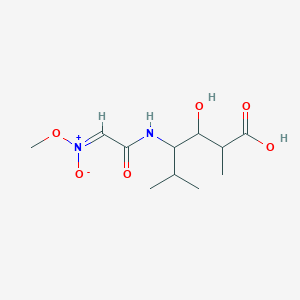

![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

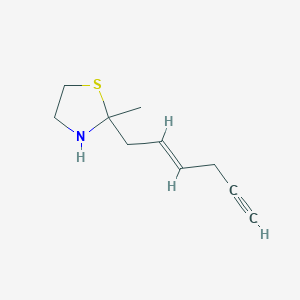
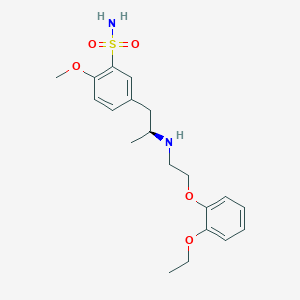
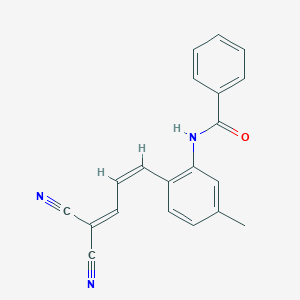


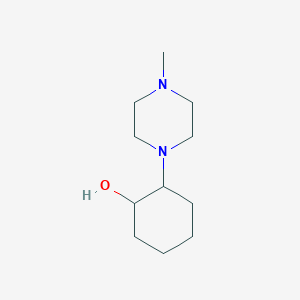
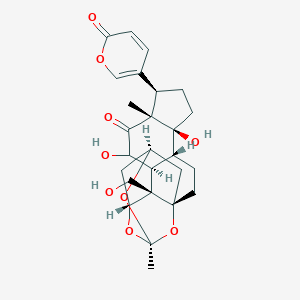
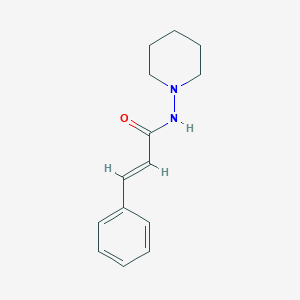
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)